methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromopyridine moiety and a cyclopenta[b]thiophene ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bromopyridine Moiety: The starting material, 5-bromopyridine, is subjected to a carbonylation reaction using carbon monoxide and a suitable catalyst to introduce the carbonyl group.
Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is synthesized through a series of cyclization reactions involving thiophene and a suitable diene precursor.
Coupling Reaction: The bromopyridine carbonyl compound is then coupled with the cyclopenta[b]thiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for carbonylation and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with biological receptors or enzymes, while the cyclopenta[b]thiophene ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13BrN2O3S |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
methyl 2-[(5-bromopyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H13BrN2O3S/c1-21-15(20)12-10-3-2-4-11(10)22-14(12)18-13(19)8-5-9(16)7-17-6-8/h5-7H,2-4H2,1H3,(H,18,19) |
InChI Key |
PFMSERMYOSRIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.